2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Heterocyclization: The reaction between 2-hydroxybenzaldehyde and propanedinitrile produces 2-iminocoumarin.
Nitrogen/Nitrogen Displacement: The 2-iminocoumarin undergoes a reaction with an aromatic primary amine.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in studies related to cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with cellular targets. The compound has been shown to interact with tubulin at the colchicine-binding site, inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis, making it a potential anticancer agent . The molecular pathways involved include disruption of microtubule dynamics and induction of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile include:
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4H-chromenes: These compounds also exhibit potent anticancer activity by inducing apoptosis.
2-phenylimino-4H-chromene-3-carbonitriles: These derivatives have shown cytotoxicity against various tumor cell lines.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C24H21BrN2O3 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C24H21BrN2O3/c1-3-28-20-12-15(11-19(25)23(20)29-4-2)21-17-10-9-14-7-5-6-8-16(14)22(17)30-24(27)18(21)13-26/h5-12,21H,3-4,27H2,1-2H3 |
InChI Key |
UMQGXHFZCZUINX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OCC |
Origin of Product |
United States |
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